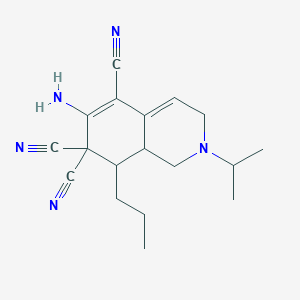![molecular formula C17H14N6O2S B460892 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE CAS No. 674806-66-7](/img/structure/B460892.png)
8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE is a complex heterocyclic compound that features a unique fusion of thiazole, pyridine, and pyrano structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiazolidinone with aldehydes, followed by a Michael addition reaction to form the desired pyrano[2,3-d]thiazole scaffold . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for higher yields and purity. This could involve the use of automated reactors and continuous flow systems to ensure precise control over reaction parameters. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Mécanisme D'action
The mechanism by which 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, disrupting key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: These derivatives also feature the pyrano-thiazole scaffold and have been studied for their medicinal properties.
Uniqueness
What sets 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
674806-66-7 |
|---|---|
Formule moléculaire |
C17H14N6O2S |
Poids moléculaire |
366.4g/mol |
Nom IUPAC |
12-amino-4-(ethylamino)-8-oxo-10-pyridin-3-yl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile |
InChI |
InChI=1S/C17H14N6O2S/c1-2-21-17-23-15-13(26-17)12-11(16(24)22-15)10(8-4-3-5-20-7-8)9(6-18)14(19)25-12/h3-5,7,10H,2,19H2,1H3,(H2,21,22,23,24) |
Clé InChI |
IVPJRMPYUVDAPH-UHFFFAOYSA-N |
SMILES |
CCNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2 |
SMILES canonique |
CCNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-2-propenethioamide](/img/structure/B460813.png)
![2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7'- (1',4'-dioxaspiro[4.5]decane)](/img/structure/B460814.png)



![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]isoquinolinium](/img/structure/B460822.png)
![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B460823.png)

![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B460828.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460829.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460831.png)
![2-[(3-Fluorophenyl)methylthio]pyrimidine-4,6-diamine](/img/structure/B460832.png)
